molecular formula C12H16OS B13637523 4-((2,5-Dimethylphenyl)thio)butan-2-one

4-((2,5-Dimethylphenyl)thio)butan-2-one

Cat. No.: B13637523
M. Wt: 208.32 g/mol
InChI Key: LZNIOTLYHHUSOH-UHFFFAOYSA-N
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Description

4-((2,5-Dimethylphenyl)thio)butan-2-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of a thioether linkage between a butanone moiety and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dimethylphenyl)thio)butan-2-one typically involves the reaction of 2,5-dimethylthiophenol with 4-chlorobutan-2-one under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile, displacing the chlorine atom from the butanone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((2,5-Dimethylphenyl)thio)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, with reagents such as N-bromosuccinimide (NBS) for bromination.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: N-bromosuccinimide (NBS), bases like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Brominated derivatives.

Scientific Research Applications

4-((2,5-Dimethylphenyl)thio)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2,5-Dimethylphenyl)thio)butan-2-one involves its interaction with specific molecular targets. The thioether linkage and carbonyl group can participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-((2,5-Dimethylphenyl)thio)butan-2-ol: Similar structure but with an alcohol group instead of a ketone.

    4-((2,5-Dimethylphenyl)thio)butanoic acid: Contains a carboxylic acid group instead of a ketone.

    2,5-Dimethylthiophenol: The parent thiophenol compound without the butanone moiety.

Uniqueness

4-((2,5-Dimethylphenyl)thio)butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a thioether and a ketone group allows for diverse chemical transformations and interactions.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

4-(2,5-dimethylphenyl)sulfanylbutan-2-one

InChI

InChI=1S/C12H16OS/c1-9-4-5-10(2)12(8-9)14-7-6-11(3)13/h4-5,8H,6-7H2,1-3H3

InChI Key

LZNIOTLYHHUSOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)SCCC(=O)C

Origin of Product

United States

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